

PF-610355: A Preclinical Data Summary and Technical Guide

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Compound of Interest

Compound Name: PF-610355

Cat. No.: B1679667

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Introduction

PF-610355 is an inhaled ultra-long-acting β 2-adrenoceptor agonist (ultra-LABA) that was under development by Pfizer for the once-daily treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD).^{[1][2]} The development of **PF-610355** was discontinued in 2011. ^[1] This document provides a comprehensive summary of the available preclinical data for **PF-610355**, focusing on its pharmacological profile, pharmacokinetic properties, and efficacy. Detailed experimental protocols, based on standard methodologies, are provided to offer insight into the evaluation of this compound.

Core Data Summary

In Vitro Pharmacology

The primary mechanism of action of **PF-610355** is as a potent and selective β 2-adrenoreceptor agonist.^[3] Activation of the β 2-adrenoceptor, a G-protein coupled receptor, initiates a signaling cascade that leads to bronchodilation.

Parameter	Value	Species/System
β 2-adrenoceptor Agonism	Potent and selective ^[3]	Not specified

In Vitro Metabolism

Studies using human liver microsomes indicated that **PF-610355** is rapidly metabolized.[\[1\]](#)

Parameter	Value	Species/System
Half-life	17 minutes	Human Liver Microsomes
Primary Metabolite	Glucuronide conjugate	Human Liver Microsomes
Metabolite Formation Half-life	28 minutes	Human Liver Microsomes

In Vivo Pharmacokinetics (Rat)

Pharmacokinetic studies in rats demonstrated that **PF-610355** has a profile designed for inhaled delivery with minimal systemic exposure.[\[1\]](#)

Parameter	Value	Species
Absorption	Slow from the lung	Rat
Unbound Clearance	High	Rat
Half-life	3.5 hours	Rat
Oral Bioavailability	< 5%	Rat
Major Metabolites	Phenol glucuronide, primary amide, carboxylic acid	Rat

In Vivo Efficacy (Dog)

In a preclinical model of bronchoconstriction, **PF-610355** demonstrated superior potency and duration of action compared to the established LABA, salmeterol.[\[1\]](#)

Parameter	PF-610355	Salmeterol	Species
ED50 (Bronchodilation)	~0.1 mcg	Not specified	Anesthetized Dog
Duration of Action	> 2-fold higher	Not specified	Anesthetized Dog
Cardiovascular Effects	No effects at efficacious doses	Not specified	Anesthetized Dog

Experimental Protocols

The following are detailed methodologies representative of the key experiments conducted to characterize **PF-610355**.

In Vitro β 2-Adrenoceptor Agonist Assay (cAMP Accumulation)

This assay determines the potency of a compound in activating the β 2-adrenoceptor, typically by measuring the downstream increase in intracellular cyclic adenosine monophosphate (cAMP).

Protocol:

- Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human β 2-adrenoceptor are cultured in appropriate media and conditions.
- Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.
- Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Serial dilutions of **PF-610355** are then added to the wells.
- Incubation: The plates are incubated at 37°C for a specified time (e.g., 30 minutes) to allow for receptor activation and cAMP production.
- Cell Lysis and Detection: A lysis buffer containing a labeled cAMP analog and a specific anti-cAMP antibody is added. The amount of cAMP produced is quantified using a competitive

binding assay, often employing fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) technology.

- Data Analysis: The concentration of cAMP is plotted against the logarithm of the **PF-610355** concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

In Vitro Metabolism in Human Liver Microsomes

This assay assesses the metabolic stability of a compound in the presence of liver enzymes.

Protocol:

- Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-generating system (cofactor for cytochrome P450 enzymes), and buffer in a 96-well plate.
- Compound Addition: **PF-610355** is added to the reaction mixture at a specified concentration.
- Incubation: The plate is incubated at 37°C with shaking. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Reaction Termination: The reaction in the aliquots is stopped by adding a quenching solution (e.g., ice-cold acetonitrile).
- Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of **PF-610355** and the formation of metabolites.
- Data Analysis: The natural logarithm of the percentage of **PF-610355** remaining is plotted against time to determine the in vitro half-life.

In Vivo Pharmacokinetics in Rats

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a compound after administration to rats.

Protocol:

- Animal Model: Male Sprague-Dawley rats are used.
- Dosing:
 - Intratracheal Administration: A solution or suspension of **PF-610355** is administered directly into the trachea of anesthetized rats to mimic inhalation.
 - Oral Administration: A solution of **PF-610355** is administered by oral gavage to determine oral bioavailability.
 - Intravenous Administration: A solution of **PF-610355** is administered via a cannula in a tail vein to determine clearance and volume of distribution.
- Sample Collection: Blood samples are collected from a cannulated vessel at various time points post-dose. Plasma is separated by centrifugation.
- Bioanalysis: Plasma concentrations of **PF-610355** and its major metabolites are determined using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability.

In Vivo Bronchodilator Efficacy in Anesthetized Dogs

This experiment assesses the ability of a compound to reverse bronchoconstriction in an animal model.

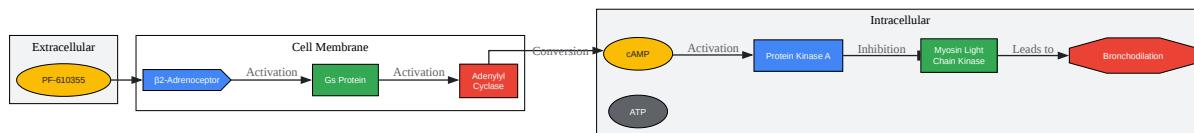
Protocol:

- Animal Model: Anesthetized and ventilated Beagle dogs are used.
- Induction of Bronchoconstriction: A bronchoconstricting agent (e.g., methacholine) is administered to induce a sustained increase in airway resistance.

- Drug Administration: **PF-610355** or a comparator drug (e.g., salmeterol) is administered via an intratracheal catheter.
- Measurement of Bronchodilation: Airway resistance and dynamic lung compliance are continuously monitored to assess the degree and duration of bronchodilation.
- Cardiovascular Monitoring: Heart rate and blood pressure are continuously monitored to assess for potential cardiovascular side effects.
- Data Analysis: The magnitude and duration of the reduction in airway resistance are calculated and compared between different doses and compounds to determine the ED50.

Visualizations

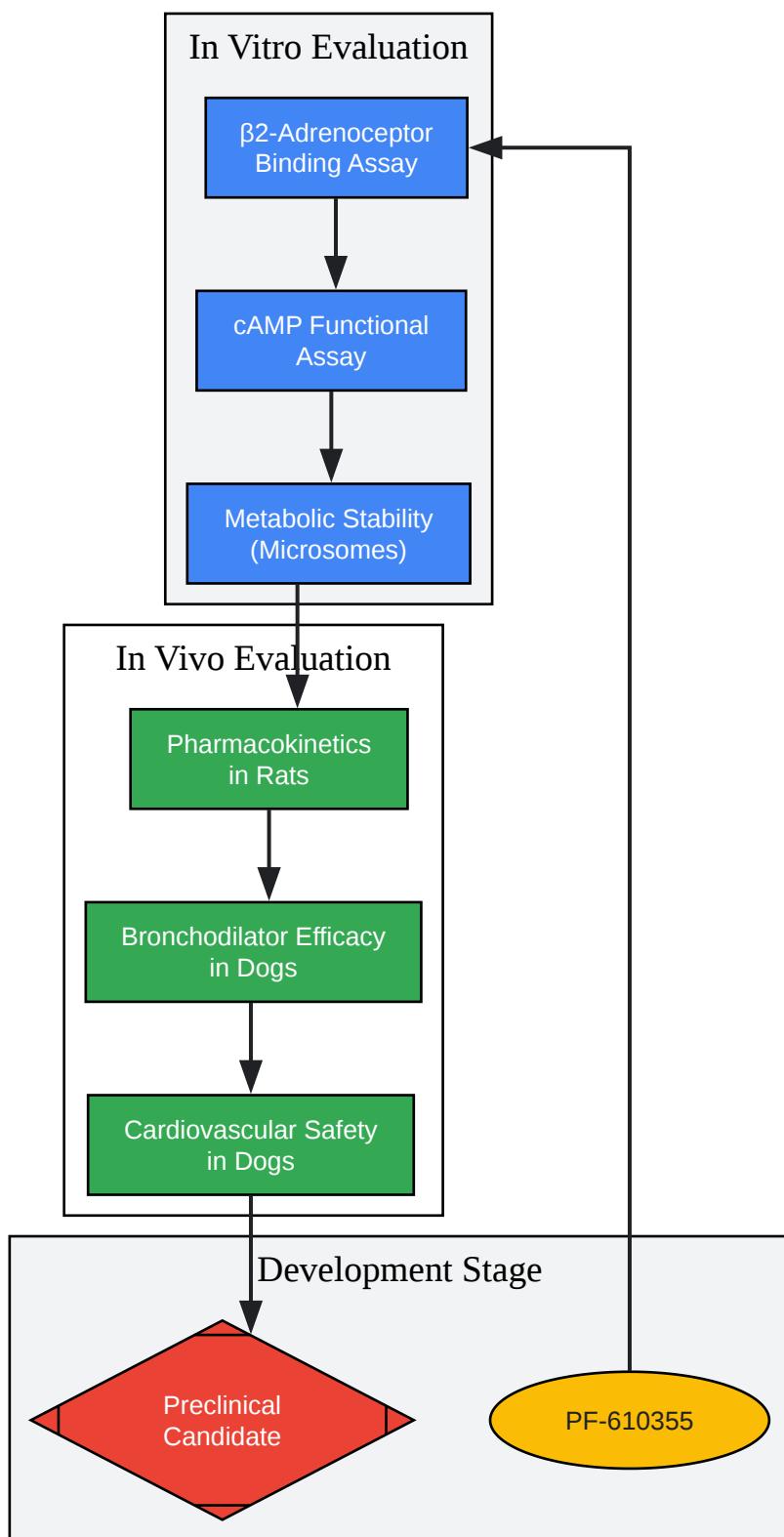
Signaling Pathway



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Caption: β2-Adrenoceptor Signaling Pathway for Bronchodilation.

Experimental Workflow



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Caption: Preclinical Development Workflow for **PF-610355**.

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